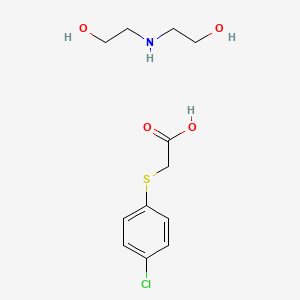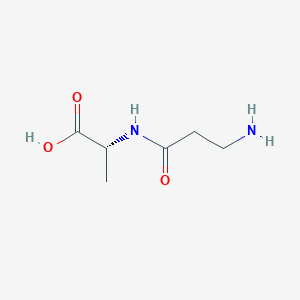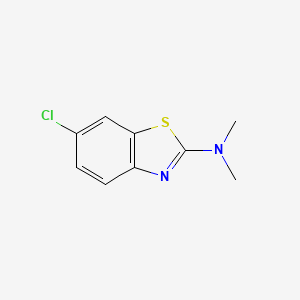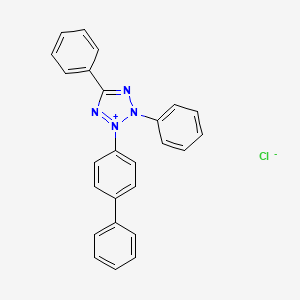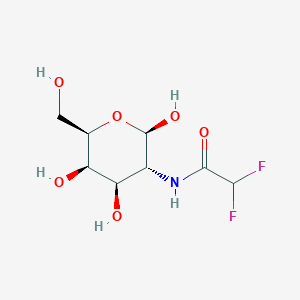
N-Difluoroacetyl-D-Galactosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “SIZ” is a hypothetical compound used for illustrative purposes in this article
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “SIZ” can be achieved through various synthetic routes, depending on the desired purity and yield. One common method involves the reaction of precursor compounds under controlled conditions. For example, the reaction between compound A and compound B in the presence of a catalyst such as palladium on carbon can yield “SIZ”. The reaction is typically carried out at elevated temperatures (around 100°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of “SIZ” can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: “SIZ” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, in the presence of an oxidizing agent such as potassium permanganate, “SIZ” can be oxidized to form compound C. Similarly, reduction of “SIZ” using a reducing agent like sodium borohydride can yield compound D.
Common Reagents and Conditions: The common reagents used in the reactions of “SIZ” include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of “SIZ” depend on the type of reaction and the reagents used. For example, oxidation of “SIZ” can yield compound C, while reduction can produce compound D. Substitution reactions can lead to the formation of various derivatives of “SIZ” depending on the nucleophile used.
Scientific Research Applications
“SIZ” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, “SIZ” is used as a reagent in various synthetic reactions. In biology, it can be used as a probe to study cellular processes. In medicine, “SIZ” has potential therapeutic applications, such as in the treatment of certain diseases. In industry, “SIZ” is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of “SIZ” involves its interaction with specific molecular targets and pathways. For example, “SIZ” may bind to a particular enzyme and inhibit its activity, leading to a cascade of downstream effects. The exact molecular targets and pathways involved depend on the specific application of “SIZ”.
Comparison with Similar Compounds
“SIZ” can be compared with other similar compounds to highlight its uniqueness For instance, compounds E and F have similar structures to “SIZ” but differ in their reactivity and applications While compound E is more reactive and used in different synthetic reactions, compound F has unique applications in the field of medicine
Properties
Molecular Formula |
C8H13F2NO6 |
|---|---|
Molecular Weight |
257.19 g/mol |
IUPAC Name |
2,2-difluoro-N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H13F2NO6/c9-6(10)7(15)11-3-5(14)4(13)2(1-12)17-8(3)16/h2-6,8,12-14,16H,1H2,(H,11,15)/t2-,3-,4+,5-,8-/m1/s1 |
InChI Key |
QWUDJWPZSGMAGG-UXDJRKLDSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)NC(=O)C(F)F)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NC(=O)C(F)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



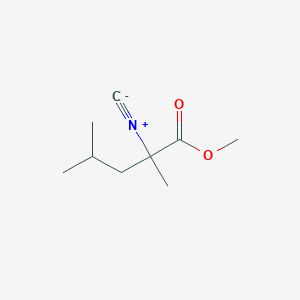
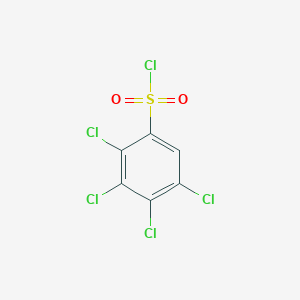
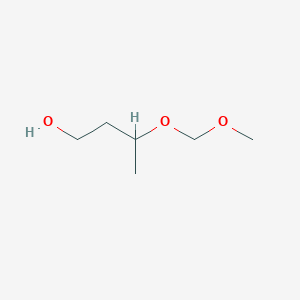
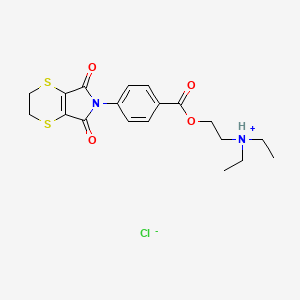

![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)
